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Compound of Interest

Compound Name: CEP-28122

Cat. No.: B10764694 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor CEP-28122, focusing on its

cross-reactivity profile against other kinases. The information is intended to assist researchers

in evaluating the selectivity of this compound and in designing experiments for cancer therapy

research. CEP-28122 is a potent and selective orally active inhibitor of Anaplastic Lymphoma

Kinase (ALK), a receptor tyrosine kinase implicated in various cancers.[1]

Kinase Inhibition Profile of CEP-28122
CEP-28122 has been profiled against a large panel of kinases to determine its selectivity. While

the complete dataset from the screening of 259 kinases is not publicly available, key findings

highlight its high selectivity for ALK.

Primary Target and Potency:

The primary target of CEP-28122 is Anaplastic Lymphoma Kinase (ALK). In an enzyme-based

time-resolved fluorescence (TRF) assay, CEP-28122 demonstrated potent inhibition of

recombinant ALK kinase activity with a half-maximal inhibitory concentration (IC50) of 1.9 ± 0.5

nmol/L.[1]

Off-Target Kinase Activity:
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In a broad kinase profiling study using the Millipore Kinase Profiler service, the inhibitory

activity of CEP-28122 was assessed against a panel of 259 protein kinases at a concentration

of 1 µmol/L. The majority of the kinases tested showed no to weak inhibition by CEP-28122.[1]

Only 15 of the 259 kinases exhibited more than 90% inhibition at this concentration. Among

these, the most significant off-target interactions were with the RSK (Ribosomal S6 Kinase)

family members. The IC50 values for these interactions are significantly higher than that for

ALK, indicating a favorable selectivity profile.

Table 1: Comparative Inhibition of CEP-28122 against Primary and Key Off-Target Kinases

Kinase Target IC50 (nmol/L) Fold Selectivity vs. ALK

ALK 1.9 ± 0.5 1

Rsk2 7 - 19 ~3.7 - 10

Rsk3 7 - 19 ~3.7 - 10

Rsk4 7 - 19 ~3.7 - 10

Data sourced from Cheng et al., Mol Cancer Ther 2012;11(3):670–9.[1]

Experimental Protocols
The determination of the kinase inhibition profile of CEP-28122 involved a radiometric kinase

assay. The following is a detailed description of a typical protocol for such an assay.

Radiometric Protein Kinase Assay (Based on Millipore Kinase Profiler)

This assay quantifies the activity of a specific protein kinase by measuring the incorporation of

a radiolabeled phosphate group from [γ-³³P]ATP into a protein or peptide substrate.

Materials:

Purified recombinant kinase

Specific peptide or protein substrate for the kinase
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[γ-³³P]ATP (radiolabeled)

Non-radiolabeled ATP

Kinase reaction buffer (e.g., containing HEPES, MgCl₂, MnCl₂, DTT, and phosphatase

inhibitors)

CEP-28122 or other test compounds dissolved in a suitable solvent (e.g., DMSO)

Phosphocellulose paper (e.g., P81)

Wash buffer (e.g., phosphoric acid)

Scintillation fluid

Scintillation counter

Procedure:

Reaction Setup:

Prepare a master mix containing the kinase reaction buffer, the specific substrate, and the

purified kinase enzyme.

In individual reaction tubes, add the desired concentration of CEP-28122 or the vehicle

control (DMSO).

Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP to

each tube. The final ATP concentration should be at or near the Km for the specific kinase.

Incubation:

Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific

period, allowing the kinase to phosphorylate the substrate. The incubation time is

optimized for each kinase to ensure the reaction is in the linear range.

Reaction Termination and Substrate Capture:
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Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose

paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³³P]ATP

will not.

Washing:

Wash the phosphocellulose papers multiple times with a wash buffer (e.g., 0.75%

phosphoric acid) to remove any unbound [γ-³³P]ATP.

Quantification:

After washing, dry the phosphocellulose papers.

Place each paper in a scintillation vial with scintillation fluid.

Measure the amount of radioactivity on each paper using a scintillation counter. The

counts per minute (CPM) are directly proportional to the amount of phosphorylated

substrate and thus the kinase activity.

Data Analysis:

Calculate the percentage of kinase inhibition for each concentration of CEP-28122 relative

to the vehicle control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram:
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Radiometric Kinase Assay Workflow
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Caption: Workflow of a radiometric kinase assay for determining inhibitor potency.
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Anaplastic Lymphoma Kinase (ALK) Signaling
Pathway
CEP-28122 exerts its therapeutic effect by inhibiting the constitutive activation of ALK and its

downstream signaling pathways. Understanding these pathways is crucial for evaluating the

cellular consequences of ALK inhibition.

Key Downstream Pathways:

RAS-MAPK Pathway: This pathway is critical for cell proliferation and is activated by ALK

through adaptor proteins like SHC and GRB2.

PI3K-AKT Pathway: This pathway promotes cell survival and growth. ALK can activate PI3K,

leading to the phosphorylation and activation of AKT.

JAK-STAT Pathway: This pathway is involved in cell proliferation and survival. ALK can

phosphorylate and activate STAT3.

PLCγ Pathway: Activation of PLCγ by ALK leads to the generation of second messengers

that can influence cell growth and differentiation.

ALK Signaling Pathway Diagram:
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Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
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Caption: Simplified ALK signaling pathway and the inhibitory action of CEP-28122.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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